molecular formula C12H11ClN2O2 B12905661 2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide CAS No. 64696-58-8

2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide

Cat. No.: B12905661
CAS No.: 64696-58-8
M. Wt: 250.68 g/mol
InChI Key: MAWTVWAEGRJYBS-UHFFFAOYSA-N
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Description

2-Chloro-N-(4-(3-methylisoxazol-5-yl)phenyl)acetamide is a chemical compound that belongs to the class of acetamides It features a chloro group attached to the acetamide moiety and a phenyl ring substituted with a 3-methylisoxazole group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(4-(3-methylisoxazol-5-yl)phenyl)acetamide typically involves the reaction of aniline derivatives with chloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(4-(3-methylisoxazol-5-yl)phenyl)acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of substituted acetamides or thioacetamides.

    Oxidation Reactions: Formation of sulfoxides or sulfones.

    Reduction Reactions: Formation of primary amines or alcohols.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(4-(3-methylisoxazol-5-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-(4-(3-methylisoxazol-5-yl)phenyl)acetamide is unique due to the presence of both the chloro and isoxazole groups, which confer specific chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

64696-58-8

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

2-chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)phenyl]acetamide

InChI

InChI=1S/C12H11ClN2O2/c1-8-6-11(17-15-8)9-2-4-10(5-3-9)14-12(16)7-13/h2-6H,7H2,1H3,(H,14,16)

InChI Key

MAWTVWAEGRJYBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)NC(=O)CCl

Origin of Product

United States

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